molecular formula C16H23NO3S B5422135 2-ethyl-1-[3-(phenylsulfonyl)propanoyl]piperidine

2-ethyl-1-[3-(phenylsulfonyl)propanoyl]piperidine

Cat. No. B5422135
M. Wt: 309.4 g/mol
InChI Key: CWXJJHWLPMEXKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-1-[3-(phenylsulfonyl)propanoyl]piperidine, also known as EPPT, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-ethyl-1-[3-(phenylsulfonyl)propanoyl]piperidine is not fully understood. However, it has been found to modulate the activity of certain enzymes and receptors in the brain, leading to its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as dopamine and serotonin in the brain, leading to its neuroprotective effects. This compound has also been found to reduce the levels of pro-inflammatory cytokines in the body, leading to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

2-ethyl-1-[3-(phenylsulfonyl)propanoyl]piperidine has a number of advantages for lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. However, one limitation of this compound is that it is not very soluble in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of future directions for research on 2-ethyl-1-[3-(phenylsulfonyl)propanoyl]piperidine. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential applications in the treatment of inflammatory diseases such as arthritis. Further research is also needed to fully understand the mechanism of action of this compound and its effects on the body.

Synthesis Methods

The synthesis of 2-ethyl-1-[3-(phenylsulfonyl)propanoyl]piperidine involves the reaction of piperidine with 3-(phenylsulfonyl)propanoyl chloride in the presence of a base such as sodium hydride. The resulting compound is then treated with ethyl iodide to obtain this compound.

Scientific Research Applications

2-ethyl-1-[3-(phenylsulfonyl)propanoyl]piperidine has been extensively studied for its potential applications in various fields of scientific research. It has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been studied for its anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

3-(benzenesulfonyl)-1-(2-ethylpiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S/c1-2-14-8-6-7-12-17(14)16(18)11-13-21(19,20)15-9-4-3-5-10-15/h3-5,9-10,14H,2,6-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXJJHWLPMEXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49737717
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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